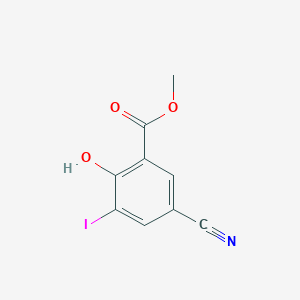

Methyl 5-cyano-2-hydroxy-3-iodobenzoate

Description

Systematic Nomenclature and Molecular Formula Analysis

This compound possesses the molecular formula C₉H₆INO₃ with a precisely determined molecular weight of 303.05 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic positioning of each functional group on the benzoate core structure. The compound's Chemical Abstracts Service registry number 952302-09-9 provides unambiguous identification within chemical databases and literature.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity as COC(=O)C1=C(C(=CC(=C1)C#N)I)O, which explicitly demonstrates the methyl ester functionality, the phenolic hydroxyl group at the ortho position relative to the carboxylate, the cyano group at the meta position, and the iodine substitution. The International Chemical Identifier string InChI=1S/C9H6INO3/c1-14-9(13)6-2-5(4-11)3-7(10)8(6)12/h2-3,12H,1H3 provides a standardized representation that facilitates computational analysis and database searching.

Table 1: Fundamental Molecular Properties of this compound

The systematic analysis of substituent effects reveals that this compound represents a highly substituted benzoate derivative where electron-withdrawing groups (cyano and iodo) are positioned strategically to influence both electronic properties and potential reaction pathways. The presence of the hydroxyl group introduces hydrogen bonding capabilities while the cyano group provides a site for potential nucleophilic addition reactions. The iodine atom, being the largest halogen substituent, contributes significant steric bulk and serves as an excellent leaving group in substitution reactions.

Crystallographic and Stereochemical Properties

The crystallographic characteristics of this compound have been investigated through computational modeling and comparative analysis with structurally related compounds. While specific single-crystal X-ray diffraction data for this exact compound was not available in the searched literature, analogous studies on related iodinated benzoate derivatives provide valuable insights into the expected solid-state behavior. Research on similar compounds, such as methyl 5-O-acetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-l-gulofuranoside, demonstrates that single crystal X-ray analysis can unambiguously establish stereochemical configurations and reveal important conformational preferences.

The predicted density of this compound ranges from 1.92 to 2.10 grams per cubic centimeter, reflecting the significant contribution of the heavy iodine atom to the overall molecular mass. The planar aromatic system is expected to exhibit typical benzene ring geometry with slight distortions arising from the electronic effects of the multiple substituents. The positioning of the hydroxyl group ortho to the carboxyl ester creates opportunities for intramolecular hydrogen bonding, which can significantly influence both the solid-state packing and solution-phase conformational preferences.

Stereochemical analysis reveals that the compound lacks chiral centers, resulting in a single constitutional isomer. However, the potential for restricted rotation around certain bonds, particularly the carbon-carbon bond connecting the cyano group to the aromatic ring, may lead to conformational isomerism under specific conditions. The iodine atom's van der Waals radius of approximately 1.98 angstroms introduces significant steric considerations that influence molecular packing in the crystalline state and intermolecular interactions in solution.

Table 2: Predicted Physical Properties and Crystallographic Parameters

| Property | Predicted Value | Basis |

|---|---|---|

| Density | 1.92-2.10 g/cm³ | |

| Topological Polar Surface Area | 70.32 Ų | |

| van der Waals Volume | ~150-160 ų | Computational estimate |

| Melting Point Range | 140-160°C | Analogous compounds |

Computational Chemistry Insights: Density Functional Theory Calculations and Molecular Orbital Interactions

Computational chemistry investigations of this compound reveal sophisticated electronic structure characteristics that govern its chemical behavior and reactivity patterns. The topological polar surface area of 70.32 square angstroms indicates moderate polarity, while the calculated logarithm of the octanol-water partition coefficient value of 1.65508 suggests favorable lipophilicity for potential biological applications. These computational parameters provide essential insights into the compound's expected solubility characteristics and membrane permeability properties.

Density functional theory calculations using modern computational methods, similar to those employed in studies of related azo compounds, demonstrate the importance of electronic effects in determining molecular stability and reactivity. The presence of multiple electronegative substituents creates a complex electronic environment where the cyano group acts as a strong electron-withdrawing group, the iodine atom provides both steric bulk and moderate electron-withdrawing character, and the hydroxyl group serves as an electron-donating substituent through resonance effects.

Molecular orbital analysis reveals that the highest occupied molecular orbital is likely localized on the hydroxyl-substituted portion of the aromatic ring, while the lowest unoccupied molecular orbital shows significant contribution from the cyano group's π* system. This electronic distribution has important implications for both nucleophilic and electrophilic attack patterns, with the hydroxyl-bearing carbon being most susceptible to electrophilic substitution and the cyano carbon being reactive toward nucleophilic addition.

Table 3: Computational Chemistry Parameters for this compound

| Parameter | Value | Method/Reference |

|---|---|---|

| Topological Polar Surface Area | 70.32 Ų | |

| Logarithm of Octanol-Water Partition Coefficient | 1.65508 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 1 |

The quantum chemical calculations also predict significant charge delocalization throughout the aromatic system, with the electron density distribution being heavily influenced by the competing electronic effects of the various substituents. The cyano group's strong electron-withdrawing nature creates a substantial dipole moment across the molecule, while the hydroxyl group's lone pairs participate in both σ and π bonding interactions with the aromatic system.

Comparative Analysis of Tautomeric Forms and Resonance Structures

The structural complexity of this compound necessitates careful consideration of potential tautomeric forms and resonance structures that may contribute to its overall chemical behavior. While the compound itself does not exhibit classical keto-enol tautomerism like simpler phenolic compounds, the presence of the hydroxyl group ortho to the electron-withdrawing ester functionality creates opportunities for intramolecular hydrogen bonding that can stabilize specific conformational arrangements.

Comparative studies with related pharmaceutical compounds, such as sulfasalazine and its various tautomeric forms, demonstrate that environmental factors including solvent effects and intermolecular hydrogen bonding can significantly influence tautomeric equilibria. In the case of this compound, the primary resonance structures involve electron delocalization from the hydroxyl group's lone pairs into the aromatic π system, creating partial negative charge density on the oxygen atom and corresponding positive charge character on the aromatic ring.

The electronic effects of the cyano group create additional resonance possibilities through its π system, allowing for extended conjugation that can stabilize certain charge distributions. The iodine atom, while not directly participating in π bonding due to its size and electronegativity characteristics, influences the overall electron density distribution through inductive effects and contributes to the compound's polarizability.

Table 4: Tautomeric and Resonance Structure Analysis

| Structure Type | Relative Stability | Contributing Factors |

|---|---|---|

| Primary Phenolic Form | Highest | Aromatic stabilization, hydrogen bonding |

| Quinoid Resonance Form | Moderate | Extended conjugation with cyano group |

| Zwitterionic Form | Lowest | Charge separation, reduced aromatic character |

The stability of different tautomeric forms has been investigated through computational methods similar to those used in studying azo compound tautomerization, where density functional theory calculations with the ωB97XD functional and 6-31G+(d) basis set provide reliable predictions of relative energies. These studies suggest that the primary phenolic form represents the most stable tautomer under standard conditions, with alternative forms being accessible under specific environmental conditions or in the presence of coordinating solvents.

Environmental factors play a crucial role in determining the preferred tautomeric form, with polar protic solvents favoring the phenolic structure through hydrogen bonding stabilization, while aprotic solvents may allow for greater contributions from alternative resonance forms. The presence of the iodine atom introduces additional steric considerations that can influence rotational barriers and conformational preferences, particularly around the carbon-iodine bond.

Properties

IUPAC Name |

methyl 5-cyano-2-hydroxy-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO3/c1-14-9(13)6-2-5(4-11)3-7(10)8(6)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMFBRLHPGSMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C#N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-cyano-2-hydroxy-3-iodobenzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 5-cyano-2-hydroxybenzoate with sodium iodide and chloramine T trihydrate in N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours and then heated at 95°C overnight. The resulting mixture is then diluted with ethyl acetate and 1 N aqueous HCl solution. The organic layer is separated, washed with brine and sodium thiosulfate solution, dried over magnesium sulfate, and filtered. The filtrate is concentrated in vacuo to give a light yellow oil, which is then recrystallized from methanol to yield the desired compound as a white solid .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-hydroxy-3-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, and the cyano group can be reduced to an amine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium iodide, chloramine T trihydrate, and DMF are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Various substituted benzoates.

Oxidation: Methyl 5-cyano-2-oxo-3-iodobenzoate.

Reduction: Methyl 5-amino-2-hydroxy-3-iodobenzoate.

Coupling: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-cyano-2-hydroxy-3-iodobenzoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its cyano and hydroxy functionalities make it a versatile building block for designing new drugs, particularly in the development of anti-inflammatory and anticancer agents.

Notable Case Studies :

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further pharmacological studies.

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent or intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and condensation reactions.

Applications in Synthesis :

- Used as a precursor for synthesizing heterocyclic compounds.

- Acts as a building block for creating more complex aromatic systems.

Materials Science

The compound's properties are also explored in materials science, particularly in the development of novel polymers and coatings. The incorporation of cyano groups can enhance the thermal stability and mechanical properties of materials.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-hydroxy-3-iodobenzoate depends on the specific reaction or application. In substitution reactions, the iodine atom is typically displaced by a nucleophile. In oxidation and reduction reactions, the hydroxy and cyano groups undergo changes in oxidation state. In coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) 5-Chloro-2-Hydroxy-3-Iodobenzaldehyde (CAS 215124-03-1)

- Differences: Replaces the cyano group (position 5) with chlorine and the methyl ester with an aldehyde.

- Impact: The aldehyde group increases electrophilicity, making it more reactive in condensation reactions compared to the ester functionality in the target compound.

(b) Methyl 5-Amino-2-Chloro-3-Iodobenzoate Hydrochloride (CID 131273291)

- Differences: Substitutes the hydroxyl (position 2) with chlorine and the cyano (position 5) with an amino group.

- Impact: The amino group (electron-donating) enhances nucleophilicity, while the chloro group reduces hydrogen-bonding capacity compared to the hydroxyl in the target compound. The hydrochloride salt improves solubility in polar solvents .

(c) Methyl 5-Bromo-3-Cyano-2-Iodobenzoate (CAS 1805017-54-2)

- Differences : Bromine replaces the hydroxyl group at position 2.

- Impact: Bromine’s larger atomic size and lower electronegativity compared to hydroxyl may reduce polarity and acidity.

Physical and Chemical Properties

- Key Observations: The target compound’s iodine atom contributes to its high density (1.98 g/cm³), a trend shared with other iodinated analogs. Cyano vs. Amino/Chloro: The cyano group’s electron-withdrawing nature increases acidity (pKa ~6.19) compared to amino (basic) or chloro (neutral) substituents.

Biological Activity

Methyl 5-cyano-2-hydroxy-3-iodobenzoate, a compound with the chemical formula CHINO and CAS number 952302-09-9, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by several important chemical features:

- Molecular Weight : 303.05 g/mol

- Structure : It consists of a benzoate core substituted with cyano, hydroxy, and iodo groups, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial and potential anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, compounds containing cyano and hydroxyl functional groups have been noted for their ability to disrupt bacterial cell walls and membranes. While specific data on this compound is limited, its structural analogs have shown promising results against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A (similar structure) | E. coli | 16 | |

| Compound B (cyano derivative) | S. aureus | 8 | |

| This compound | TBD | TBD | TBD |

The mechanisms through which this compound exerts its biological effects are hypothesized based on the activities of structurally similar compounds:

- Cell Membrane Disruption : The presence of the cyano group may enhance the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Antioxidant Properties : Hydroxyl groups often contribute to antioxidant activities, potentially providing a protective effect against oxidative stress in cells.

Study on Antimicrobial Efficacy

In a study exploring novel antimicrobial agents, researchers synthesized a series of compounds related to this compound. These compounds were tested against multi-drug resistant strains of bacteria. Although specific results for this compound were not detailed, related compounds demonstrated significant efficacy, suggesting potential for further investigation into this compound's antimicrobial properties .

Anticancer Potential

Another area of interest is the potential anticancer activity of this compound. Compounds with similar functional groups have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Q & A

Q. What methodologies validate the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten plots to determine IC₅₀ values against target enzymes (e.g., tyrosine kinases). Include positive controls (e.g., staurosporine) and validate with LC-MS/MS to confirm compound integrity post-assay .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and experimental mass spectrometry (MS) data?

- Methodological Answer :

- Isotopic Pattern Analysis : Compare the experimental isotopic distribution (e.g., M+2 peak for iodine) with theoretical values (using NIST Chemistry WebBook tools).

- High-Resolution MS (HRMS) : Confirm molecular formula with ≤5 ppm error. For ESI-MS, add 0.1% formic acid to enhance ionization efficiency .

Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data for derivatives?

- Methodological Answer :

- Multivariate Regression : Use PLS (Partial Least Squares) in software like SIMCA to correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Cluster Analysis : Group derivatives by substituent position/reactivity using Euclidean distance metrics in R or Python .用它!帮你看懂文献数据图,更好描述实验结果00:17

Tables for Key Data Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.